Azanide

Descripción general

Descripción

Azanide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. Azanide is a derivative of azide, and it has been studied for its ability to act as a nitrogen source in various chemical reactions. In recent years, there has been a growing interest in the application of azanide in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

Contribution to the Microbicidal Activity of Leukocytes

Azanide, a compound also known as azide, plays a significant role in the microbicidal activity of leukocytes. It is found to inhibit the microbicidal activity of myeloperoxidase, an enzyme in leukocytes, and this inhibition is considerable in normal leukocytes. This suggests the importance of azide-sensitive systems in the body's defense mechanisms against microbial infections (Klebanoff, 1970).

Innovative Heat Transfer Media in Sustainable Energy Systems

Azanide-based ionic liquids, such as 1-ethyl-2,3-dimethyl-1H-imidazol-3-ium bis[(trifluoromethyl)sulfonyl]azanide, are explored for their potential as innovative heat transfer fluids (HTFs). These compounds show promising thermophysical properties, which can lead to reduced energy consumption and operational costs in modern energy systems (Musiał et al., 2018).

Colorimetric Cyanide Chemosensors

Azanide is utilized in the development of colorimetric chemosensors for the detection of cyanide ions. These sensors, incorporating azanide structures, display visible color changes upon interaction with cyanide, which can be crucial for environmental monitoring and safety applications (Cheng et al., 2012).

Cytochrome c Oxidase Research

Research involving azanide investigates its interaction with cytochrome c oxidase, a key enzyme in mitochondrial respiration. The study reveals that azanide, along with cyanide, can inhibit this enzyme, contributing valuable insights into cellular respiration and potential therapeutic targets (Chen et al., 1999).

Azide Intoxication Analysis

In toxicological research, methods are developed for analyzing azide (azanide) in biological matrices. This is crucial for confirming azide ingestion in cases of poisoning, thus aiding in forensic investigations and public health safety (Bruin et al., 2020).

Nucleophilic Displacements in Synthetic Chemistry

Azanide is used in synthetic chemistry for nucleophilic displacements via hypervalent silicate intermediates. These reactions are instrumental in creating complex organic compounds, which have numerous applications in pharmaceuticals and materials science (Soli et al., 1999).

Phytochrome-Binding Site Interaction Studies

In plant physiology, azanide is employed to study the interaction between phytochrome and its binding site in maize coleoptiles. This research provides insights into plant growth and development processes, which are fundamental for agricultural science (Yu, 1977).

Antiviral and Antibacterial Preparations

Azanide is involved in the creation of antiviral and antibacterial preparations. Research in this area focuses on the synthesis of azoloazine series compounds, leading to the development of new families of antiviral substances, such as triazavirin (Chupakhin et al., 2016).

Propiedades

Número CAS |

17655-31-1 |

|---|---|

Nombre del producto |

Azanide |

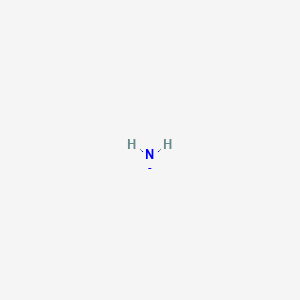

Fórmula molecular |

NH2(−) H2N- |

Peso molecular |

16.023 g/mol |

Nombre IUPAC |

azanide |

InChI |

InChI=1S/H2N/h1H2/q-1 |

Clave InChI |

HYGWNUKOUCZBND-UHFFFAOYSA-N |

SMILES |

[NH2-] |

SMILES canónico |

[NH2-] |

Sinónimos |

azanide |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,5S,6R,6aR)-5-methoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B107904.png)